Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, also known as tert-butyl 3-hydroxybutanoate, is a versatile ester derivative of 3-hydroxybutanoic acid. This compound is characterized by its tert-butyl ester group, which enhances its stability and reactivity in synthetic applications. It serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The hydroxyl functionality allows for further derivatization, making it useful in constructing complex molecular frameworks. Its sterically hindered tert-butyl group can improve selectivity in certain reactions. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic processes.
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester structure
90435-23-7 structure
Product Name:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
CAS No:90435-23-7
MF:C8H16O3
MW:160.210843086243
CID:788768
PubChem ID:545852
Update Time:2025-06-09

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
    • tert-butyl 3-hydroxybutanoate
    • 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
    • Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
    • tert-Butyl 3-hydroxybutyrate
    • 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
    • t-butyl-3-hydroxybutanoate
    • AKOS032947514
    • 90435-23-7
    • BCP34077
    • 3-hydroxy-butyric acid tert-butyl ester
    • DTXSID50338002
    • PKPVFILAHLKSNJ-UHFFFAOYSA-N
    • AT12506
    • SB44519
    • DA-01282
    • EN300-6482901
    • tert-Butyl 3-hydroxybutanoate #
    • CS-0372996
    • Z1509059098
    • 3-Hydroxybutyric acid, t-butyl ester
    • SCHEMBL1260631
    • Inchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
    • InChI Key: PKPVFILAHLKSNJ-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)O)OC(C)(C)C

Computed Properties

  • Exact Mass: 160.109944368g/mol
  • Monoisotopic Mass: 160.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.5Ų

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Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol ,  Dichloromethane ;  1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  30 atm, 65 °C
Reference
Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto esters
Wan, Xiaobing; Sun, Yanhui; Luo, Yunfei; Li, Dao; Zhang, Zhaoguo, Journal of Organic Chemistry, 2005, 70(3), 1070-1072

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… ,  Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ;  20 h, 30 atm, 65 °C
Reference
Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoesters
Sun, Yanhui; Wan, Xiaobing; Guo, Minjie; Wang, Donghui; Dong, Xicheng; et al, Tetrahedron: Asymmetry, 2004, 15(14), 2185-2188

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane ,  Ethyl acetate
Reference
Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous Media
Talukdar, Sanjay; Fang, Jim-Min, Journal of Organic Chemistry, 2001, 66(1), 330-333

Production Method 4

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane ,  Sodium iodide Solvents: 1,2-Dimethoxyethane
Reference
A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reaction
Bonini, Carlo; Di Fabio, Romano, Tetrahedron Letters, 1988, 29(7), 819-22

Production Method 5

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  1 d, 30 °C
Reference
Asymmetric reduction of a ketone by knockout mutants of a cyanobacterium
Takemura, Tetsuo; Akiyama, Kaori; Umeno, Nobuaki; Tamai, Yukiko; Ohta, Hisataka; et al, Journal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  5 - 50 atm, 50 °C → 100 °C
Reference
2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI)
Sun, Xianfeng; Zhang, Xumu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ;  8 h, 20 bar, 70 °C
Reference
Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical Propinquity
Li, Wanfang; Ma, Xin; Fan, Weizheng; Tao, Xiaoming; Li, Xiaoming; et al, Organic Letters, 2011, 13(15), 3876-3879

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties
Butora, Gabor; Morriello, Gregori J.; Kothandaraman, Shankaran; Guiadeen, Deodialsingh; Pasternak, Alexander; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722

Production Method 9

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc ,  N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol ,  Toluene ;  8 h, rt
Reference
[Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insights
Bette, Virginie; Mortreux, Andre; Savoia, Diego; Carpentier, Jean-Francois, Advanced Synthesis & Catalysis, 2005, 347, 289-302

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium borohydride ;  0 °C → rt
Reference
Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parameters
Venkataraman, Sowmyalakshmi; Chadha, Anju, Journal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ;  20 h, 4 MPa, 60 °C
Reference
Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligands
Peng, Zonghai; Ma, Menglin; Fu, Haiyan; Chen, Hua; Li, Xianjun, Cuihua Xuebao, 2010, 31(2), 191-194

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ;  1 h, 4.5 MPa, 80 °C; 80 °C → rt
Reference
Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto esters
Chen, Li; Ma, Meng-Lin; Peng, Zong-Hai; Chen, Hua, Youji Huaxue, 2008, 28(10), 1724-1728

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol
Reference
Asymmetric carbonyl reductions with microbial ketoreductases
Sorgedrager, Menno J.; van Rantwijk, Fred; Huisman, Gjalt W.; Sheldon, Roger A., Advanced Synthesis & Catalysis, 2008, 350, 2322-2328

Production Method 14

Reaction Conditions
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
Reference
(1R,2S)-N-Methylephedrine
Soai, Kenso, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 h, 1000 psi, rt
Reference
Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligand
Xu, Lijin; Lam, Kim Hung; Ruan, Jiwu; Fan, Qinghua; Chan, Albert S. C., ACS Symposium Series, 2007, 950, 224-234

Production Method 16

Reaction Conditions
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ;  10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ,  Dichloromethane ;  24 h, 40 atm, 60 °C
Reference
Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto esters
Deng, Guo-Jun; Li, Guo-Rui; Zhu, Ling-Yun; Zhou, Hai-Feng; He, Yan-Mei; et al, Journal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 h, 1000 psi, rt
Reference
Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand
Lam, Kim Hung; Xu, Lijin; Feng, Lichun; Ruan, Jiwu; Fan, Qinghua; et al, Canadian Journal of Chemistry, 2005, 83(6-7), 903-908

Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials

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Amadis Chemical Company Limited
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(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Order Number:A935424
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:17
Price ($):253.0
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Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
A935424
Purity:99%
Quantity:1g
Price ($):253.0
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